Acrylate d'isobutyle

Vue d'ensemble

Description

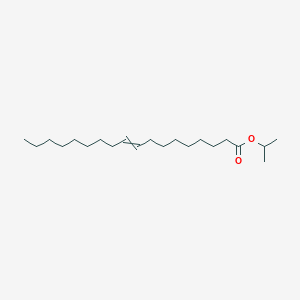

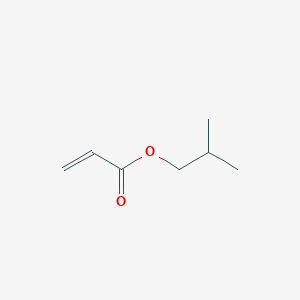

Isobutyl acrylate is an organic compound with the chemical formula C₇H₁₂O₂ . It is an ester formed from acrylic acid and isobutanol. This compound is a clear, colorless liquid with a characteristic acrid odor. It is primarily used as a monomer in the production of various polymers and copolymers, which find applications in a wide range of industries, including coatings, adhesives, and sealants .

Applications De Recherche Scientifique

Isobutyl acrylate is extensively used in scientific research and industrial applications:

Chemistry: As a monomer in the synthesis of polymers and copolymers.

Biology: In the development of biomedical materials, such as hydrogels and drug delivery systems.

Medicine: Used in the formulation of medical adhesives and coatings for medical devices.

Industry: Widely used in the production of paints, coatings, adhesives, sealants, and textiles due to its excellent film-forming properties and flexibility

Mécanisme D'action

Target of Action

Isobutyl acrylate is a monofunctional monomer with a characteristic high reactivity of acrylates and an aliphatic short chain . It is primarily used in the production of polymers and copolymers . The primary targets of isobutyl acrylate are therefore the molecules it reacts with to form these polymers.

Mode of Action

Isobutyl acrylate readily undergoes addition reactions with a wide variety of organic compounds . This is due to the highly reactive α,β-unsaturated carboxyl structure of acrylates . The compound’s interaction with its targets leads to the formation of polymers and copolymers, which are used in various industries .

Biochemical Pathways

In this process, isobutyl acrylate is converted into butanol, which is then condensed with acetyl-CoA through an alcohol acetyltransferase . This results in the formation of butyl acetate .

Pharmacokinetics

It is known that the compound is a liquid at room temperature , which could influence its absorption and distribution.

Result of Action

The primary result of isobutyl acrylate’s action is the formation of polymers and copolymers . These materials are used in a variety of applications, including paints, sealants, coatings, adhesives, fuel, textiles, plastics, and caulk . The compound’s action therefore has significant industrial implications.

Action Environment

The action of isobutyl acrylate can be influenced by environmental factors. For instance, the presence of oxygen is required for the stabilizer in isobutyl acrylate to function effectively . . These factors can influence the compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

Isobutyl acrylate is a versatile monomer that is widely used in polymer formulations due to its highly reactive α,β-unsaturated carboxyl structure

Molecular Mechanism

It is known that it can polymerize easily, which is why commercial preparations contain polymerization inhibitors

Metabolic Pathways

Isobutyl acrylate is involved in the production of isobutanol, a biofuel, through microbial engineering . The metabolic pathways involve the conversion of glucose into isobutanol, with the involvement of various enzymes

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Isobutyl acrylate is typically synthesized through the esterification of acrylic acid with isobutanol. The reaction is catalyzed by an acid, such as sulfuric acid or a cation exchange resin. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction. The reaction can be represented as follows:

CH2=CHCOOH+(CH3)2CHCH2OH→CH2=CHCOOCH2CH(CH3)2+H2O

Industrial Production Methods: In industrial settings, the production of isobutyl acrylate involves continuous processes where acrylic acid and isobutanol are fed into a reactor along with a catalyst. The reaction mixture is then subjected to distillation to separate the desired ester from unreacted starting materials and by-products. The use of inhibitors, such as hydroquinone, is common to prevent unwanted polymerization during the production process .

Analyse Des Réactions Chimiques

Types of Reactions: Isobutyl acrylate undergoes various chemical reactions, including:

Polymerization: It readily polymerizes to form poly(isobutyl acrylate) and copolymers with other monomers.

Addition Reactions: It can participate in addition reactions with a wide range of organic and inorganic compounds.

Esterification and Transesterification: It can react with alcohols and acids to form different esters.

Common Reagents and Conditions:

Polymerization: Initiated by free radicals, heat, or light, often in the presence of initiators like benzoyl peroxide or azobisisobutyronitrile.

Addition Reactions: Typically involve reagents like halogens, hydrogen halides, or other nucleophiles.

Esterification: Requires acids or bases as catalysts, with heat to drive the reaction.

Major Products:

Poly(isobutyl acrylate): A polymer used in adhesives and coatings.

Copolymers: Formed with other monomers like methyl methacrylate or butyl acrylate, used in various industrial applications.

Comparaison Avec Des Composés Similaires

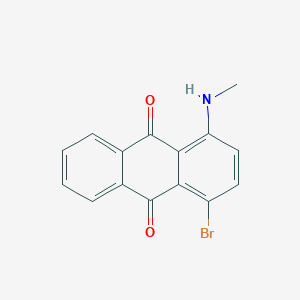

Isobutyl acrylate is similar to other acrylate esters, such as:

Butyl Acrylate: Used in similar applications but has a different alkyl group, leading to variations in polymer properties.

Ethyl Acrylate: Has a shorter alkyl chain, resulting in different physical and chemical properties.

Methyl Methacrylate: Contains a methacrylate group, which provides different reactivity and polymer characteristics.

Uniqueness: Isobutyl acrylate is unique due to its specific alkyl group, which imparts distinct properties to the resulting polymers, such as enhanced flexibility and adhesion. This makes it particularly suitable for applications requiring these characteristics .

Propriétés

IUPAC Name |

2-methylpropyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-4-7(8)9-5-6(2)3/h4,6H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFVWNXQPGQOHRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Record name | ISOBUTYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8349 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26335-74-0 | |

| Record name | Poly(isobutyl acrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26335-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1021873 | |

| Record name | Isobutyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isobutyl acrylate appears as a clear colorless liquid with an acrid odor. Flash point 86 °F. Less dense than water. Vapors irritate eyes and respiratory system. May polymerize exothermically if heated or contaminated. If polymerization takes place inside a container, the container may rupture violently., Liquid, A liquid with a sharp, fragrant odor; [HSDB] Colorless liquid with a fruity odor; Stabilized with 10-20 ppm MEHQ; [OECD SIDS] | |

| Record name | ISOBUTYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8349 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1414 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

270 °F at 760 mmHg (NTP, 1992), 132 °C, Boiling point: 61-63 °C (51 mm Hg) | |

| Record name | ISOBUTYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8349 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

86 °F (NTP, 1992), 86 °F (30 °C) (open cup) | |

| Record name | ISOBUTYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8349 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble (NTP, 1992), Soluble in ethanol, ether and methanol, In water, 2,000 mg/L at 25 °C | |

| Record name | ISOBUTYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8349 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.889 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8896 at 20 deg, Liquid heat capacity= 0.431 BTU/lb-F @ 70 °F; Liquid thermal conductivity= 1.048 BTU-in/hr-sq ft-F at 70 °F; Saturated vapor density= 0.00494 lb/cu ft @ 70 °F; Ideal gas heat capacity= 0.371 BTU/lb-F @ 75 °F | |

| Record name | ISOBUTYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8349 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.42 (Air = 1) | |

| Record name | ISOBUTYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

20.68 mmHg (USCG, 1999), 7.07 [mmHg], 7.07 mm Hg at 25 °C | |

| Record name | ISOBUTYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8349 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl acrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1414 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOBUTYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear liquid | |

CAS No. |

106-63-8 | |

| Record name | ISOBUTYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8349 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOBUTYL ACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U02509V73F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOBUTYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-78 °F (USCG, 1999), -61 °C | |

| Record name | ISOBUTYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8349 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTYL ACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/610 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is isobutyl acrylate primarily used for in industrial applications?

A1: Isobutyl acrylate is a versatile chemical commonly used as a monomer in the production of various polymers. These polymers find applications in diverse industries, including:

- Coatings Industry: Isobutyl acrylate-based polymers contribute to the formulation of paints, varnishes, and other protective coatings, enhancing their durability, adhesion, and weather resistance. [, , , ]

- Textile Industry: The textile industry utilizes isobutyl acrylate-based polymers to improve the properties of fabrics, such as water repellency, stain resistance, and wrinkle recovery. []

- Adhesive Industry: Isobutyl acrylate serves as a key component in pressure-sensitive adhesives (PSAs), providing the desired balance of tack, peel strength, and adhesion to various substrates. [, , ]

- Paper Industry: The paper industry incorporates isobutyl acrylate-based polymers to enhance paper properties, such as printability, water resistance, and strength. []

Q2: Can you describe the process of synthesizing isobutyl acrylate through esterification?

A2: Isobutyl acrylate can be synthesized via an esterification reaction between acrylic acid and isobutanol. [, , ] This reaction typically utilizes sulfuric acid as a catalyst and is carried out at elevated temperatures. [] The reaction conditions, such as molar ratio of reactants, temperature, and reaction time, influence the yield and purity of the final product.

Q3: What alternative synthetic route exists for producing isobutyl acrylate?

A3: Besides esterification, a modified Reppe process offers an alternative method for isobutyl acrylate synthesis. [] This process involves reacting acetylene with isobutanol in the presence of a nickel carbonyl catalyst. [] The reaction is typically carried out under pressure and requires precise control of reaction parameters.

Q4: How does the concentration of isobutyl acrylate as a comonomer affect the properties of poly(methyl methacrylate) (PMMA)?

A4: Introducing isobutyl acrylate as a comonomer into PMMA synthesis influences the final copolymer's properties. Increasing the isobutyl acrylate content generally leads to:

- Decreased Glass Transition Temperature (Tg): Isobutyl acrylate's flexible side chains disrupt the PMMA chain packing, lowering the Tg and increasing flexibility. [, , ]

- Enhanced Impact Resistance: The flexible isobutyl acrylate segments improve the copolymer's ability to absorb impact energy. [, ]

- Modified Adhesive Properties: Isobutyl acrylate can enhance the tack and peel strength of PMMA-based adhesives. [, ]

Q5: What analytical techniques are employed to analyze isobutyl acrylate and its copolymers?

A5: Several analytical methods are employed to characterize isobutyl acrylate and its copolymers, including:

- Gas Chromatography (GC): GC is crucial for determining the purity of isobutyl acrylate and analyzing impurities in industrial production. [] It separates and quantifies volatile compounds based on their different affinities for a stationary phase.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectroscopy is particularly valuable for determining the sequence distribution of monomers in isobutyl acrylate copolymers. [, ] This information is crucial for understanding the relationship between copolymer microstructure and macroscopic properties.

- Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies functional groups present in the polymer, confirming the incorporation of isobutyl acrylate and providing insights into intermolecular interactions. [, , , ]

- Differential Scanning Calorimetry (DSC): DSC is utilized to determine the glass transition temperature (Tg) of isobutyl acrylate copolymers. [, ] This information is crucial for understanding the thermal behavior and potential applications of these materials.

Q6: How does the presence of isobutyl acrylate in OCC pulp affect paper and board quality?

A6: While often attributed to waxes, many dark spots or "bleedthroughs" in recycled old corrugated cardboard (OCC) are caused by polymeric contaminants like isobutyl acrylate. [] These contaminants can negatively impact:

- Printing Quality: Isobutyl acrylate residues can hinder ink adhesion and absorption, leading to uneven printing and reduced print quality. []

Q7: How can the level of isobutyl acrylate and similar contaminants in OCC pulp be quantified?

A7: Quantifying contaminants in OCC pulp requires a combination of methods:

- Solvent Extraction: Using solvents like dichloromethane or toluene can separate contaminants from the pulp matrix. The extracted contaminants are then analyzed and quantified. []

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can identify and quantify specific contaminants like isobutyl acrylate in the solvent extract based on their unique mass spectral fingerprints. []

- Fourier Transform Infrared (FTIR) Spectroscopy: FTIR can be used to analyze the extracted contaminants, providing information about their chemical composition and potentially quantifying their abundance based on characteristic absorption peaks. []

Q8: What challenges are associated with the use of isobutyl acrylate in environmentally friendly processes?

A8: While isobutyl acrylate plays a significant role in many industries, its use poses some environmental concerns:

- Volatile Organic Compound (VOC) Emissions: Isobutyl acrylate is volatile and can contribute to VOC emissions during manufacturing and application. [] These emissions can contribute to air pollution and have negative impacts on human health and the environment.

- Water Contamination: Improper disposal of isobutyl acrylate-containing waste can contaminate water sources. [] Developing efficient recycling and waste management strategies is essential to minimize the environmental impact of isobutyl acrylate.

Q9: What are some research trends focusing on making the use of isobutyl acrylate more sustainable?

A9: Current research focuses on mitigating the environmental impact of isobutyl acrylate through:

- Water-Based Formulations: Replacing organic solvents with water in isobutyl acrylate-based products, such as paints and adhesives, is a key strategy for reducing VOC emissions. [, ]

- Bio-Based Alternatives: Exploring the use of renewable resources to synthesize isobutyl acrylate or develop bio-based alternatives with similar properties is gaining traction. [, ]

- Recycling and Waste Management: Developing efficient methods for recycling isobutyl acrylate-containing waste and preventing its release into the environment is crucial for sustainable use. []

Q10: What role does computational chemistry play in understanding isobutyl acrylate and its derivatives?

A10: Computational chemistry tools offer valuable insights into the properties and behavior of isobutyl acrylate and its derivatives:

- Molecular Modeling: Building and simulating the structure of isobutyl acrylate and its polymers helps predict and understand their properties, such as flexibility, Tg, and interactions with other molecules. []

- QSAR Modeling: Quantitative structure-activity relationship (QSAR) models can be developed to predict the properties of new isobutyl acrylate derivatives based on their chemical structure, guiding the design of new materials with improved characteristics. [, ]

- Reaction Mechanism Studies: Computational methods can elucidate the mechanisms of reactions involving isobutyl acrylate, like polymerization or degradation, providing insights for process optimization and development of new synthetic routes. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methoxy-3-[(E)-2-phenylethenyl]benzene](/img/structure/B92849.png)